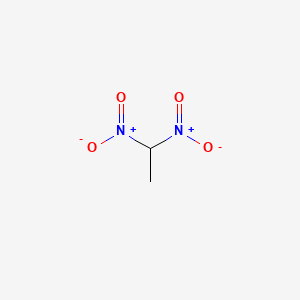
2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid
Descripción general
Descripción
2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid, also known as 2,5-Dimethylphenylacetic acid, is a chemical compound with the molecular formula C10H12O2 . It is a derivative of 2,5-dimethylphenol . The compound is a colorless to off-white crystalline solid .
Molecular Structure Analysis
The InChI code for 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid is InChI=1S/C10H12O2/c1-7-3-4-8 (2)9 (5-7)6-10 (11)12/h3-5H,6H2,1-2H3, (H,11,12) . The Canonical SMILES is CC1=CC (=C (C=C1)C)CC (=O)O .
Physical And Chemical Properties Analysis
The molecular weight of 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid is 164.20 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .
Aplicaciones Científicas De Investigación
Photoremovable Protecting Group in Organic Synthesis
2,5-Dimethylphenacyl (DMP) esters, derivatives of 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid, have been explored as photoremovable protecting groups for carboxylic acids in organic synthesis. This application is significant for "caged compounds" in biochemistry. Efficient photoenolization initiates the photoreaction, leading to the release of carboxylic acids upon irradiation, demonstrating the potential of DMP moieties in synthetic chemistry (Zabadal et al., 2001).
Luminescence Sensing in Lanthanide Metal-Organic Frameworks
Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, incorporating structures similar to 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid, have shown unique luminescence sensing capabilities. These frameworks are particularly sensitive to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors for chemical detection (Shi et al., 2015).
Application in Coordination Chemistry
2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid derivatives have been used in the synthesis of five-coordinate dicarboxylate complexes with metals like copper and zinc. These complexes exhibit distinct packing patterns and hydrogen-bond interactions, underscoring the significance of such compounds in coordination chemistry and material science (Nath et al., 2011).
Organic Synthesis and Fluorescence Studies
Compounds derived from 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid, such as 5-arylisoxazole-3-hydroxamic acids, have been transformed into oxadiazoles. These transformations demonstrate the versatility of such compounds in organic synthesis and material science, especially in the context of fluorescence studies (Potkin et al., 2012).
Chemical Preparation and Pharmaceutical Applications
The chemical preparation of homogentisic acid, closely related to 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid, has been explored for its importance in the metabolism of amino acids like tyrosine and phenylalanine. This research is crucial for understanding certain metabolic pathways and potential pharmaceutical applications (Abbott & Smith, 1949).
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKPCVWDAMENNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298861 | |
| Record name | 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid | |
CAS RN |
5766-40-5 | |
| Record name | 5766-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde](/img/structure/B1361774.png)










